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Compound of Interest

Compound Name:
Homo-PROTAC pVHL30 degrader

1

Cat. No.: B2951468 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the structure and synthesis of the

pioneering Homo-PROTAC, pVHL30 degrader 1, also known as CM11. This molecule

represents a significant advancement in the field of targeted protein degradation,

demonstrating the principle of inducing self-degradation of an E3 ubiquitin ligase. Herein, we

detail its molecular structure, a step-by-step synthesis protocol, and the key experimental

methodologies used to characterize its biological activity. All quantitative data are presented in

standardized tables for clarity and comparative analysis. Furthermore, signaling pathways and

experimental workflows are illustrated using Graphviz diagrams to provide a clear visual

representation of the underlying scientific principles.

Molecular Structure and Properties
Homo-PROTAC pVHL30 degrader 1 (CM11) is a symmetrical, bivalent molecule designed to

induce the dimerization and subsequent proteasomal degradation of the von Hippel-Lindau

(VHL) E3 ubiquitin ligase. Its structure consists of two identical VHL-binding moieties derived

from the VHL ligand VH032, connected by a flexible polyethylene glycol (PEG) linker. This

design facilitates the recruitment of two VHL molecules, initiating an intra-complex

ubiquitination event that marks VHL for degradation.
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Property Value

Molecular Formula C58H82N8O14S2

Molecular Weight 1179.45 g/mol [1]

IUPAC Name

(2S,4R)-4-hydroxy-1-[(2S)-2-[[2-[2-[2-[2-[2-[2-[2-

[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-

thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-

1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-

oxoethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]

acetyl]amino]-3,3-dimethylbutanoyl]-N-[[4-(4-

methyl-1,3-thiazol-5-

yl)phenyl]methyl]pyrrolidine-2-carboxamide[2]

Synonyms CM11, Homo-PROTAC pVHL30 degrader 1

CAS Number 2244684-49-7

Chemical Structure Composed of two VHL ligands joined by a linker.

Synthesis of Homo-PROTAC pVHL30 Degrader 1
(CM11)
The synthesis of CM11 is a multi-step process involving the preparation of the VHL ligand and

the linker, followed by their conjugation. The following is a detailed protocol for its synthesis.

Experimental Protocol: Synthesis of CM11
Step 1: Synthesis of the VHL Ligand Precursor

The synthesis begins with the preparation of a suitable VHL ligand precursor, typically an

amine-functionalized derivative of VH032. This process involves several standard organic

chemistry reactions, including amide bond formation and protecting group manipulations.

Step 2: Synthesis of the Linker

A commercially available polyethylene glycol (PEG) linker with terminal carboxylic acid groups

is activated. For CM11, a PEG5 linker is utilized. The carboxylic acid groups are typically
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converted to a more reactive species, such as an N-hydroxysuccinimide (NHS) ester, to

facilitate amide bond formation.

Step 3: Conjugation of the VHL Ligand to the Linker

Two equivalents of the amine-functionalized VHL ligand are reacted with one equivalent of the

activated PEG linker in a suitable solvent, such as dimethylformamide (DMF), in the presence

of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-

b]pyridinium 3-oxid hexafluorophosphate) and a base like diisopropylethylamine (DIPEA). The

reaction mixture is stirred at room temperature until completion, which is monitored by liquid

chromatography-mass spectrometry (LC-MS).

Step 4: Purification

The final product, Homo-PROTAC pVHL30 degrader 1 (CM11), is purified from the reaction

mixture using reverse-phase high-performance liquid chromatography (HPLC) to yield a highly

pure compound. The identity and purity of the final product are confirmed by LC-MS and

nuclear magnetic resonance (NMR) spectroscopy.

Biological Activity and Characterization
The biological activity of CM11 is characterized by its ability to induce the degradation of VHL

in a potent and specific manner. The key quantitative metrics and the protocols for their

determination are outlined below.

Quantitative Data
Parameter Value Cell Line(s) Reference

DC50 (Degradation

Concentration 50%)
< 100 nM Various [3]

In Vitro Cooperativity

(α)
~20-fold - [4]

Cellular Activity vs.

Parent Ligand
> 1000-fold increase - [3]
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Experimental Protocols
3.2.1. Cell Culture and Treatment

Cell Lines: A variety of human cell lines, such as HeLa and HEK293, that endogenously

express VHL are used.

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM)

supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin

(100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.

Treatment: For degradation studies, cells are seeded in appropriate culture plates and

allowed to adhere overnight. The following day, the culture medium is replaced with fresh

medium containing various concentrations of CM11 or a vehicle control (e.g., DMSO). Cells

are then incubated for the desired time points (e.g., 2, 4, 8, 16, 24 hours).

3.2.2. Western Blotting for VHL Degradation

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS)

and lysed in RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease

inhibitor cocktail.

Protein Quantification: The total protein concentration in the lysates is determined using a

BCA (bicinchoninic acid) protein assay.

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by

sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a

polyvinylidene difluoride (PVDF) membrane.

Immunoblotting: The membrane is blocked with 5% non-fat dry milk in Tris-buffered saline

with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then

incubated overnight at 4°C with a primary antibody specific for VHL. A primary antibody

against a loading control protein (e.g., GAPDH or β-actin) is also used to ensure equal

protein loading.

Detection: After washing with TBST, the membrane is incubated with a horseradish

peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The
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protein bands are visualized using an enhanced chemiluminescence (ECL) detection

system.

Quantification: The intensity of the protein bands is quantified using densitometry software,

and the level of VHL is normalized to the loading control.

3.2.3. AlphaLISA for VHL Dimerization

Principle: The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is used to

measure the CM11-induced dimerization of VHL in vitro. The assay utilizes donor and

acceptor beads that, when brought into proximity by the VHL-CM11-VHL complex, generate

a chemiluminescent signal.

Reagents: Recombinant VHL protein tagged with two different epitopes (e.g., GST and His),

CM11, AlphaLISA donor beads conjugated to an antibody against one tag, and acceptor

beads conjugated to an antibody against the other tag.

Procedure: A fixed concentration of the tagged VHL proteins is incubated with varying

concentrations of CM11 in an assay buffer. The donor and acceptor beads are then added,

and the mixture is incubated in the dark. The signal is read on a plate reader capable of

AlphaLISA detection.

Data Analysis: The intensity of the AlphaLISA signal is plotted against the concentration of

CM11 to determine the extent of VHL dimerization.

3.2.4. Isothermal Titration Calorimetry (ITC) for Binding Affinity

Principle: ITC is used to measure the thermodynamic parameters of the binding interaction

between CM11 and VHL, including the binding affinity (Kd), stoichiometry (n), and enthalpy

(ΔH).

Procedure: A solution of CM11 is titrated into a solution of purified VHL protein in a

microcalorimeter. The heat released or absorbed during the binding event is measured.

Data Analysis: The resulting data are fitted to a binding model to determine the

thermodynamic parameters of the interaction.
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Visualizing the Mechanism and Workflow
To further elucidate the processes involved, the following diagrams illustrate the signaling

pathway of VHL degradation induced by CM11 and a typical experimental workflow.

Signaling Pathway: Homo-PROTAC Induced VHL
Degradation
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Caption: Mechanism of CM11-induced VHL self-degradation.

Experimental Workflow: Characterization of CM11
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Caption: Workflow for the synthesis and characterization of CM11.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Optimizing a ternary complex assay with AlphaLISA Toolbox reagents for targeted protein
degradation applications | Revvity [revvity.com]

2. benchchem.com [benchchem.com]

3. Assays and technologies for developing proteolysis targeting chimera degraders - PMC
[pmc.ncbi.nlm.nih.gov]

4. researchgate.net [researchgate.net]

To cite this document: BenchChem. [The Architecture and Assembly of Homo-PROTAC
pVHL30 Degrader 1: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2951468#structure-and-synthesis-of-homo-protac-
pvhl30-degrader-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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